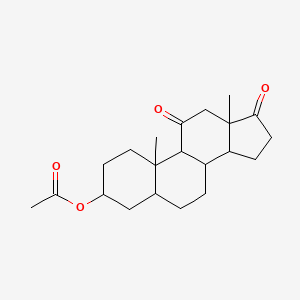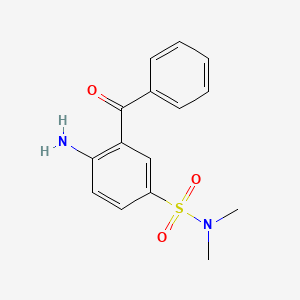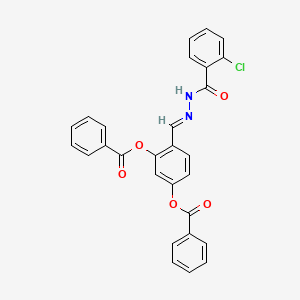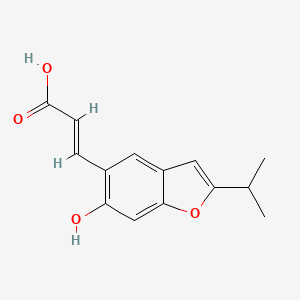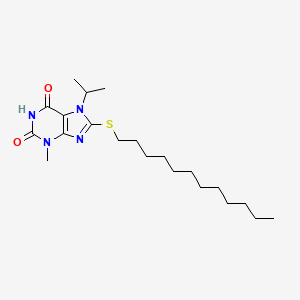
8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C21H36N4O2S and a molecular weight of 408.611 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research .
Chemical Reactions Analysis
8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The exact mechanism of action of 8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can influence various cellular processes, including signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
8-Dodecylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
8-Dodecylsulfanyl-3-methyl-7-(2-methyl-allyl)-3,7-dihydro-purine-2,6-dione: This compound has a similar structure but with different substituents on the purine ring.
8-Dodecylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione: Another similar compound with a propyl group instead of an isopropyl group.
3,7-Dihydro-3-methyl-1H-purine-2,6-dione: A simpler compound with fewer substituents, used primarily in plant hormone research.
Properties
Molecular Formula |
C21H36N4O2S |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-28-21-22-18-17(25(21)16(2)3)19(26)23-20(27)24(18)4/h16H,5-15H2,1-4H3,(H,23,26,27) |
InChI Key |
ZWNFJOVPPQBLIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
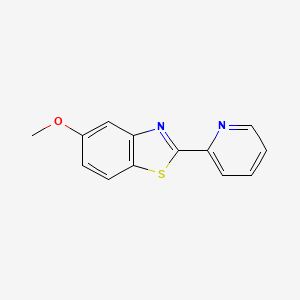

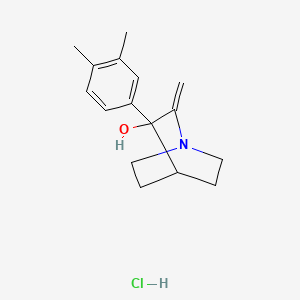
![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
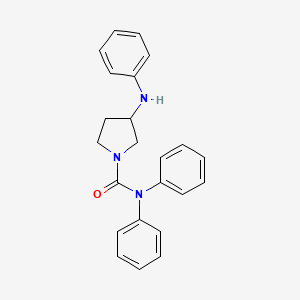
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)
